2-Bromo-3-butoxypyridine (CAS 936033-56-6) is a highly specialized, bifunctional building block engineered for advanced organic synthesis, featuring a reactive C2-bromide and a lipophilic C3-butoxy ether . In procurement and material selection, this compound is prioritized when downstream applications require both a reliable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a built-in steric/lipophilic vector. The butoxy group provides significant electron density to the pyridine ring, modulating its reactivity, while simultaneously ensuring high solubility in non-polar organic solvents—a critical attribute for solution-phase processing, scale-up handling, and formulation compatibility.
Attempting to substitute 2-Bromo-3-butoxypyridine with generic alternatives often leads to process inefficiencies and compromised material performance [1]. Utilizing the more common 2-Bromo-3-methoxypyridine drastically reduces the lipophilicity and non-polar solubility of the resulting intermediates, which can cause precipitation during late-stage synthesis or render organic electronic materials incompatible with solution-processing techniques like spin-coating. Conversely, substituting with the cheaper 2-Chloro-3-butoxypyridine significantly decreases the oxidative addition rate at the C2 position, forcing manufacturers to employ expensive, proprietary phosphine ligands and harsh thermal conditions that routinely degrade sensitive substrates.
The C2-bromine atom in 2-Bromo-3-butoxypyridine offers an optimal balance of stability and reactivity for palladium-catalyzed cross-coupling reactions [1]. Compared to its chlorinated analog, the bromo-derivative undergoes rapid oxidative addition, permitting the use of standard, cost-effective catalysts under mild conditions. This fundamental difference in bond dissociation energy directly impacts process scalability and catalyst procurement budgets.
| Evidence Dimension | Catalyst requirement and temperature for >90% conversion in Suzuki coupling |
| Target Compound Data | Standard Pd(PPh3)4 or Pd(dppf)Cl2 at 60–80 °C |
| Comparator Or Baseline | 2-Chloro-3-butoxypyridine (Requires specialized dialkylbiaryl phosphine ligands e.g., XPhos, >100 °C) |
| Quantified Difference | ~40 °C reduction in reaction temperature; eliminates need for premium ligands |
| Conditions | Standard arylboronic acid coupling in biphasic solvent systems (e.g., Toluene/H2O) |
Procuring the bromo-derivative drastically lowers catalyst costs and prevents thermal degradation of complex, late-stage intermediates.
The four-carbon butoxy chain provides a substantial increase in lipophilicity compared to shorter-chain alkoxy analogs [1]. This structural feature ensures that 2-Bromo-3-butoxypyridine and its downstream derivatives maintain excellent solubility in non-polar aliphatic and aromatic solvents. For buyers formulating active pharmaceutical ingredients (APIs) or synthesizing organic electronic materials, this enhanced solubility is a non-negotiable parameter for successful processing.
| Evidence Dimension | Calculated LogP (cLogP) contribution and non-polar solvent solubility |
| Target Compound Data | cLogP ~ 2.8; highly miscible in toluene and hexanes |
| Comparator Or Baseline | 2-Bromo-3-methoxypyridine (cLogP ~ 1.4; limited solubility in pure aliphatic hydrocarbons) |
| Quantified Difference | +1.4 LogP units; superior solubility profile for solution-phase processing |
| Conditions | Standard partition coefficient models and ambient temperature solvent screening |
The butoxy chain is critical for buyers developing solution-processable OLED materials or aiming to increase the membrane permeability of API candidates.
Procuring a pre-alkylated building block like 2-Bromo-3-butoxypyridine allows chemists to bypass the multi-step sequences required when starting from unprotected precursors [1]. Utilizing 2-Bromo-3-hydroxypyridine necessitates protection of the hydroxyl group prior to cross-coupling, followed by deprotection and subsequent alkylation. This direct-use capability significantly improves atom economy and reduces overall manufacturing time.
| Evidence Dimension | Number of synthetic steps to yield a C3-butoxy C2-functionalized pyridine |
| Target Compound Data | 1 step (Direct cross-coupling) |
| Comparator Or Baseline | 2-Bromo-3-hydroxypyridine (3 steps: Protection, Coupling, Deprotection/Alkylation) |
| Quantified Difference | Eliminates 2 distinct synthetic steps and associated yield losses (typically 15-30% loss per step) |
| Conditions | Standard multi-step API synthesis workflows |
Direct procurement of the pre-alkylated butoxy ether streamlines manufacturing timelines and significantly improves overall process yield.
The enhanced solubility provided by the C3-butoxy chain makes this compound an ideal precursor for synthesizing pyridine-based ligands in iridium complexes or host materials[1]. It ensures the final macromolecules remain highly soluble in non-polar solvents (like toluene) required for spin-coating or inkjet printing processes, directly overcoming the precipitation issues common with methoxy-substituted analogs.
In medicinal chemistry, tuning the lipophilicity of a drug candidate is crucial for blood-brain barrier (BBB) penetration and cellular uptake [2]. Using 2-Bromo-3-butoxypyridine as a core building block allows for the immediate installation of a lipophilic, electron-donating vector, avoiding the poor pharmacokinetic profiles often associated with shorter-chain alkoxy pyridines.
The robust reactivity of the C2-bromide under mild coupling conditions enables the efficient synthesis of complex, multi-ring agrochemicals [1]. The butoxy group provides necessary environmental stability and lipid solubility, which are critical for cuticular penetration in herbicidal or insecticidal formulations, making it a superior choice over unprotected hydroxyl analogs.